

Spectroscopic Profile of 4-Chlorobutyryl Chloride: A Technical Guide

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Compound of Interest		
Compound Name:	4-Chlorobutyryl chloride	
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This technical guide provides an in-depth overview of the spectroscopic data for **4-Chlorobutyryl chloride** (CAS No. 4635-59-0), a key bifunctional building block in organic synthesis, particularly in the pharmaceutical industry. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and is essential for the structural elucidation and quality control of **4-Chlorobutyryl chloride**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.61	Triplet (t)	2H	-CH ₂ -Cl
3.13	Triplet (t)	2H	-CH ₂ -COCl
2.17	Quintet (p)	2H	-CH2-CH2-CH2-



Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
173.5	C=O (Acid Chloride)
47.8	-CH2-COCI
44.3	-CH2-Cl
27.9	-CH2-CH2-CH2-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)	Intensity	Assignment
2965	Medium	C-H stretch (alkane)
1805	Strong	C=O stretch (acid chloride)
1445	Medium	C-H bend (scissoring)
1280	Strong	C-O stretch
740	Strong	C-Cl stretch
650	Strong	C-Cl stretch

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Impact (EI) ionization.

m/z	Relative Intensity (%)	Assignment
140/142/144	<1	[M]+ (Molecular ion with Cl isotopes)
105	100	[M-CI]+ (Acylium ion)
77	40	[C4H6CI]+
63	15	[C ₃ H ₄ Cl] ⁺
41	85	[C₃H₅]+ (Allyl cation)

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Approximately 10-20 mg of 4-Chlorobutyryl chloride is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- 2. Data Acquisition:
- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the CDCl₃.



- The magnetic field is shimmed to achieve optimal homogeneity.
- For ¹H NMR, a standard single-pulse experiment is performed.
- For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- 3. Data Processing:
- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequencydomain spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- 1. Sample Preparation (Neat Liquid Film):
- A drop of 4-Chlorobutyryl chloride is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film.
- 2. Data Acquisition:
- A background spectrum of the empty spectrometer is recorded.
- The salt plates with the sample are placed in the spectrometer's sample holder.
- The sample spectrum is recorded. The final spectrum is the ratio of the sample spectrum to the background spectrum.
- 3. Data Processing:
- The resulting transmittance or absorbance spectrum is plotted, showing the vibrational frequencies of the functional groups.



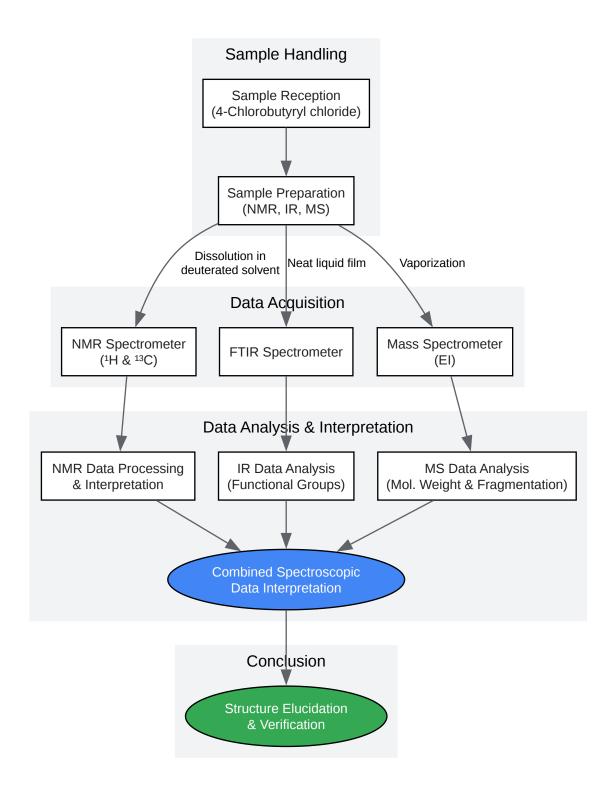
Mass Spectrometry (MS)

- 1. Sample Introduction:
- A small amount of 4-Chlorobutyryl chloride is introduced into the mass spectrometer, often
 via a heated direct insertion probe or through the injection port of a gas chromatograph (GCMS). The sample is vaporized in the ion source.
- 2. Ionization (Electron Impact EI):
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize and fragment in a reproducible manner.
- 3. Mass Analysis:
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- 4. Detection and Data Processing:
- The detector records the abundance of each ion at a specific m/z value.
- The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **4-Chlorobutyryl chloride**.





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Workflow for Spectroscopic Analysis.

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